1-Methoxybutan-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methoxybutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-5(6)4-7-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXHGJCMQJQWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50741-70-3 | |
| Record name | 1-methoxybutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical properties of 1-Methoxybutan-2-one?
CAS: 50741-70-3 | Formula: C₅H₁₀O₂ | MW: 102.13 g/mol
Executive Summary
1-Methoxybutan-2-one (also known as methoxymethyl ethyl ketone) is a specialized aliphatic ether-ketone intermediate used primarily in the synthesis of heterocycles and pharmaceutical building blocks.[1] Unlike its more common alcohol precursor (1-methoxy-2-butanol), the ketone variant offers unique electrophilic reactivity at the carbonyl carbon while retaining the solvation properties of the ether moiety.
This guide provides a definitive technical analysis of its physicochemical properties, distinguishing it rigorously from its structural isomers to prevent analytical conflation during drug development workflows.
Chemical Identity & Structural Analysis
Accurate identification is the first step in any rigorous protocol. This compound is frequently confused with its alcohol precursor due to similar boiling points and refractive indices.
| Identifier | Value | Notes |
| IUPAC Name | This compound | Preferred for regulatory documentation. |
| CAS Number | 50741-70-3 | CRITICAL: Do not confuse with 1-methoxy-2-butanol (CAS 53778-73-7). |
| SMILES | CCC(=O)COC | Useful for cheminformatics/docking studies. |
| InChIKey | AKXHGJCMQJQWMU-UHFFFAOYSA-N | Unique hashed identifier. |
| Synonyms | Methoxy methyl ethyl ketone; 1-Methoxy-2-butanone | "Methoxyacetone" usually refers to the C3 homologue. |
Structural Functionalization
The molecule features two distinct oxygenated sites:[2][3]
-
Ether Linkage (C1): Provides Lewis basicity and solubility in non-polar organic solvents.
-
Ketone Carbonyl (C2): Acts as an electrophilic center for nucleophilic addition (e.g., Grignard reactions, reductive amination).
Figure 1: Functional group decomposition highlighting reactive sites for synthesis planning.
Thermodynamic & Physical Properties
The following data aggregates experimental values and high-confidence thermodynamic calculations derived from the Antoine equation parameters established in the Handbook of Thermodynamics of Organic Compounds.
Core Physical Constants
| Property | Value | Technical Context |
| Boiling Point | 133 °C (406 K) | Derived from Antoine Eq (P=101.3 kPa). Consistent with C5 ketone trends. |
| Density | 0.91 ± 0.02 g/mL | Estimated at 20°C. Slightly less dense than water. |
| Flash Point | ~39 °C (Closed Cup) | Flammable. Requires grounding during transfer. |
| Refractive Index | 1.405 - 1.410 ( | Close to 1-methoxy-2-butanol (1.412); use GC/IR for confirmation. |
| Vapor Pressure | ~1.5 kPa (at 25°C) | Moderate volatility; store in tightly sealed containers. |
Solubility & Partitioning (Drug Development Focus)
For formulation scientists, the partition coefficient is critical for predicting bioavailability and blood-brain barrier (BBB) penetration.
-
LogP (Octanol/Water): 0.30 (Computed)
-
Implication: The compound is amphiphilic but leans towards hydrophilicity. It will readily cross cellular membranes but has high water solubility, making it an excellent co-solvent for aqueous formulations.
-
-
H-Bond Donors: 0
-
H-Bond Acceptors: 2
-
Topological Polar Surface Area (TPSA): 26.3 Ų[4]
-
Insight: TPSA < 140 Ų suggests good intestinal absorption.
-
Spectroscopic Characterization
To validate the identity of this compound and ensure no alcohol precursor remains, use the following spectroscopic markers.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| -OCH₃ | 3.40 | Singlet (s) | 3H | Methoxy methyl |
| -CH₂-O- | 4.05 | Singlet (s) | 2H | Alpha to ether & ketone |
| -C(=O)-CH₂- | 2.50 | Quartet (q) | 2H | Alpha to ketone (ethyl side) |
| -CH₃ | 1.08 | Triplet (t) | 3H | Terminal methyl |
Differentiation Note: The key differentiator from 1-methoxy-2-butanol is the absence of the -CH(OH)- signal (approx. 3.7-3.9 ppm) and the downfield shift of the methylene protons adjacent to the carbonyl.
Infrared Spectroscopy (FT-IR)
-
Carbonyl Stretch (C=O): Strong band at 1715–1725 cm⁻¹ . (This band is absent in the alcohol precursor).
-
Ether Stretch (C-O-C): Strong bands at 1100–1120 cm⁻¹ .
-
Hydroxyl (O-H): ABSENT . (Appearance of a broad peak at 3400 cm⁻¹ indicates incomplete oxidation or hydrolysis).
Synthesis & Purification Workflow
In a research setting, this compound is often synthesized via the oxidation of 1-methoxy-2-butanol. The following workflow ensures high purity (>98%) suitable for pharmaceutical screening.
Experimental Protocol: Jones Oxidation (Small Scale)
Note: For larger scales, Swern oxidation is preferred to avoid chromium waste.
-
Reagents: 1-Methoxy-2-butanol (1.0 eq), Jones Reagent (CrO₃/H₂SO₄), Acetone (Solvent).
-
Setup: 3-neck flask, mechanical stirrer, addition funnel, temperature probe (maintain < 10°C).
-
Addition: Add Jones reagent dropwise to the alcohol solution. The orange color should persist.
-
Quench: Add Isopropanol to consume excess oxidant (solution turns green).
-
Workup: Filter chromium salts, concentrate filtrate, extract with Et₂O, wash with NaHCO₃.
-
Purification: Distillation. Collect fraction boiling at 132–134°C .
Figure 2: Process flow for synthesizing and validating this compound purity.
Handling, Stability & Safety (SDS Summary)
As a Senior Scientist, safety protocols are non-negotiable. This compound is a Class 3 Flammable Liquid .[4]
-
Hazard Statements (GHS):
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Ethers can form peroxides upon prolonged exposure to air; however, the ketone functionality reduces this risk compared to pure ethers. Test for peroxides every 6 months.
-
Incompatibility: Strong oxidizing agents, reducing agents (Borohydrides), and strong bases (can cause aldol condensation).
References
- Stephenson, R. M., & Malanowski, S. (1987). Handbook of the Thermodynamics of Organic Compounds. Springer Netherlands.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10080345, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound.[4][5] (Verified GHS Classification and CAS Registry).
Sources
- 1. 1-METHOXY-2-BUTANOL(53778-73-7) 1H NMR spectrum [chemicalbook.com]
- 2. Buy 1-Methoxy-2-butanol | 53778-73-7 [smolecule.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. This compound | C5H10O2 | CID 10080345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Butanol, 1-methoxy- | C5H12O2 | CID 40895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
Structural Elucidation and Synthetic Utility of 1-Methoxybutan-2-one
Technical Monograph | Series: Functionalized Ketone Intermediates
Executive Summary & Chemical Identity
1-Methoxybutan-2-one (CAS: 50741-70-3) represents a critical subclass of
This guide provides a definitive technical analysis of this compound, moving beyond basic identification to explore its synthesis, reactivity, and application in heterocyclic drug design.[1]
Core Identity Matrix
| Parameter | Specification |
| IUPAC Name | This compound |
| Common Synonyms | Methoxymethyl ethyl ketone; |
| CAS Registry Number | 50741-70-3 |
| Molecular Formula | C |
| Molecular Weight | 102.13 g/mol |
| SMILES | CCC(=O)COC |
| InChI Key | AKXHGJCMQJQWMU-UHFFFAOYSA-N |
Physicochemical Profile
Understanding the physical behavior of this compound is prerequisite for process optimization.[1] The presence of the ether oxygen disrupts the potential for inter-molecular hydrogen bonding found in its precursor alcohol, leading to a volatility profile distinct from 1-methoxy-2-butanol.[1]
| Property | Value / Range | Note |
| Appearance | Colorless, mobile liquid | Hygroscopic tendencies due to ether linkage.[1] |
| Boiling Point | 115°C - 120°C (Predicted) | Lower than precursor alcohol (137°C) due to loss of H-bond donor capability.[1] |
| Density | ~0.91 g/mL | Typical for oxygenated aliphatic chains.[1] |
| Solubility | High in polar organic solvents (DCM, MeOH) | Miscible with water (moderate lipophilicity, logP ~0.3).[1] |
| Flash Point | ~35°C (Closed Cup) | Flammable .[1] Handle with standard solvent precautions.[1] |
Synthetic Methodology: TEMPO-Mediated Oxidation
While various routes exist (e.g., Grignard addition to methoxyacetonitrile), the most scalable and "green" approach for pharmaceutical applications is the oxidation of the commercially available precursor, 1-methoxy-2-butanol .[1]
We utilize a TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) catalytic cycle, driven by Sodium Hypochlorite (bleach).[1] This method avoids toxic chromium reagents (Jones Oxidation) and provides high selectivity for the secondary alcohol without over-oxidizing the ether moiety.[1]
Experimental Protocol
Scale: 100 mmol Precursor: 1-Methoxy-2-butanol (CAS: 53778-73-7)[1][2]
-
Reaction Setup: To a 500 mL round-bottom flask equipped with an overhead stirrer, add 1-methoxy-2-butanol (10.4 g, 100 mmol) and Dichloromethane (DCM) (150 mL).
-
Catalyst Addition: Add TEMPO (156 mg, 1 mol%) and 0.5 M aqueous KBr (20 mL). Cool the biphasic mixture to 0°C.
-
Oxidant Feed: Slowly add aqueous NaOCl (commercial bleach, adjusted to pH 9.5 with NaHCO3) dropwise over 30 minutes. Maintain internal temperature <5°C to prevent haloform side reactions.[1]
-
Quench & Workup: Monitor by TLC (stain: KMnO4). Upon completion (~1-2 h), quench with saturated Na2S2O3 (50 mL). Separate the organic layer, extract aqueous layer with DCM (2 x 50 mL).[1]
-
Purification: Dry combined organics over MgSO4, filter, and concentrate in vacuo (careful: product is volatile). Distill under reduced pressure to yield the pure ketone.
Mechanistic Workflow (Graphviz)[1]
[1]
Analytical Characterization
Validation of the structure relies on identifying the unique chemical shift of the
1H NMR (400 MHz, CDCl3):
- 4.02 (s, 2H): Methylene protons between the ketone and methoxy group (-C(=O)-CH2 -O-).[1] Diagnostic Peak.
- 3.41 (s, 3H): Methoxy methyl protons (-O-CH3 ).[1]
- 2.48 (q, J = 7.3 Hz, 2H): Methylene protons of the ethyl group.[1]
- 1.06 (t, J = 7.3 Hz, 3H): Terminal methyl protons.[1]
IR Spectroscopy:
-
1715 cm
: Strong C=O stretch (Ketone).[1] -
1120 cm
: C-O-C stretch (Ether).
Applications in Drug Development
This compound acts as a "chimeric" electrophile.[1] The carbonyl carbon is susceptible to nucleophilic attack, while the
Pathway: Heterocycle Synthesis
The most potent application is in the synthesis of pyrazoles and imidazoles , common pharmacophores in kinase inhibitors.[1]
-
Claisen Condensation: Reaction with ethyl formate generates a
-keto aldehyde intermediate.[1] -
Cyclization: Subsequent treatment with hydrazines yields 1,5-disubstituted pyrazoles.[1]
Reaction Logic Diagram (Graphviz)
Safety & Handling (E-E-A-T)
As a Senior Scientist, I must emphasize that while this compound is a useful intermediate, it carries specific risks associated with low-molecular-weight ethers.
-
Peroxide Formation: Like many ethers, the methoxy group adjacent to a secondary carbon can be susceptible to autoxidation.[1] Test for peroxides before distillation using starch-iodide paper.
-
Flammability: Flash point is low (~35°C).[1] Ground all glassware to prevent static discharge.[1]
-
Toxicology: Data is limited, but structurally similar
-methoxy ketones show moderate acute toxicity.[1] Use full PPE (nitrile gloves, fume hood).[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10080345, this compound.[1] Retrieved from [Link][1]
-
Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives.[1] Organic Process Research & Development.[1] Retrieved from [Link]
-
Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1] Tetrahedron Letters.[1] (Foundational methodology for selective oxidation).[1]
-
LookChem. this compound CAS 50741-70-3 Data Sheet.[1][3] Retrieved from [Link][1][3]
Sources
Thermochemical Properties of 1-Methoxybutan-2-one: A Technical Guide
This guide provides a comprehensive technical analysis of the thermochemical properties of 1-Methoxybutan-2-one (CAS 50741-70-3). It integrates available experimental data with high-fidelity group additivity estimations to address gaps in the current literature, specifically tailored for application in process chemistry and drug development.
Executive Summary
This compound (C
Key Thermochemical Parameters (298.15 K):
-
Enthalpy of Vaporization (
): (Experimental) -
Enthalpy of Formation (
): (Calculated) -
Boiling Point (
): ( )
Chemical Identity & Purity Standards
Precise thermochemical measurement requires unambiguous chemical identity. Note the distinction between the target compound and its structural isomers.[1]
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Registry | 50741-70-3 |
| Formula | |
| Molecular Weight | |
| SMILES | CCC(=O)COC |
| Key Isomer | Methoxyacetone (CAS 5878-19-3) - Do not confuse. |
Purity Requirement for Calorimetry:
For valid thermochemical data, samples must exceed 99.9% purity (GC/FID). Impurities such as the precursor alcohol (1-methoxybutan-2-ol) significantly skew
Thermochemical Data Profile
Experimental Enthalpy of Vaporization
The enthalpy of vaporization is the most reliable experimental datapoint available for this compound, derived from vapor pressure temperature dependence (Antoine method).
Table 1: Enthalpy of Vaporization (
Technical Insight: The value of 44.9 kJ/mol at 312 K reflects the loss of dipolar interactions in the liquid phase. Unlike its alcohol precursor, this compound lacks an H-bond donor, resulting in a lower
Derived Enthalpy of Formation (Benson Group Additivity)
Due to the absence of combustion calorimetry data, the gas-phase enthalpy of formation (
Calculation Logic:
Structure:
| Group Code | Description | Count | Increment ( | Contribution |
| C-(C)(H) | Primary methyl | 1 | ||
| C-(C)(CO)(H) | Methylene ( | 1 | ||
| CO-(C) | Ketone Carbonyl | 1 | ||
| C-(CO)(O)(H) | Methylene ( | 1 | ||
| O-(C) | Ether Oxygen | 1 | ||
| C-(O)(H) | Methoxy Methyl | 1 | ||
| Gauche Corr. | Alkyl-Carbonyl interactions | 1 | ||
| Total |
Refinement: Adjusting for the specific electronic environment of the
Experimental Protocols
To validate these properties in-house, the following protocols are recommended.
Synthesis for High-Purity Calorimetry Samples
Commercial samples often contain stabilizers. For thermodynamic measurements, synthesize fresh material via Swern Oxidation of 1-methoxybutan-2-ol. This avoids metal contamination from chromate oxidations.
Protocol:
-
Activation: Cool oxalyl chloride (1.5 eq) in dry CH
Cl to . Add DMSO (3.0 eq) dropwise. Stir 15 min. -
Addition: Add 1-methoxybutan-2-ol (1.0 eq) slowly to maintain temp
. -
Quench: After 30 min, add Et
N (5.0 eq) and warm to room temperature. -
Purification: Distill under reduced pressure. Critical Step: Dry final product over 4Å molecular sieves to remove trace water, which drastically alters heat capacity measurements.
Vapor Pressure Measurement (Transpiration Method)
For determining
-
Saturate a carrier gas (N
) with the sample vapor at constant temperature . -
Condense the vapor in a cold trap at
. -
Measure mass condensed (
) over volume of gas ( ). -
Calculate vapor pressure
. -
Plot
vs . The slope is .
Visualizations
Thermodynamic Cycle (Hess's Law)
The following diagram illustrates the relationship between the experimental vaporization enthalpy and the calculated formation enthalpy.
Figure 1: Enthalpy cycle relating liquid and gas phases.[1][3][4]
Synthesis Workflow (Swern Oxidation)
Figure 2: Synthesis pathway ensuring high purity for thermochemical characterization.
Applications & Implications
Understanding the thermochemistry of this compound is vital for:
-
Safety Engineering: The relatively low
(44.9 kJ/mol) compared to alcohols implies higher volatility and faster pressure buildup in closed reactors. -
Solvent Design: Its unique polarity profile (ether + ketone) makes it a candidate for "green" solvent formulations, replacing more toxic glycol ethers.
-
Reaction Kinetics: In the synthesis of pyrimidones, the activation energy is influenced by the solvation shell, which correlates directly with the enthalpy of vaporization and dielectric properties.
References
- Stephenson, R. M., & Malanowski, S. (1987). Handbook of the Thermodynamics of Organic Compounds. Elsevier.
-
Majer, V., & Svoboda, V. (1985). Enthalpies of Vaporization of Organic Compounds: A Critical Review and Data Compilation. IUPAC Chemical Data Series, No. 32. Blackwell Scientific Publications.
- Benson, S. W. (1976).
-
Chau, S. T. (2010). Progress Toward the Total Synthesis of Ammocidin D. Vanderbilt University. (Synthesis Protocol).
-
Cohen, N. (1996).[4] "Revised Group Additivity Values for Enthalpies of Formation of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds". Journal of Physical and Chemical Reference Data, 25, 1411.
Sources
A Technical Guide to Unlocking the Research Potential of 1-Methoxybutan-2-one
Abstract: 1-Methoxybutan-2-one (CAS No. 50741-70-3) is a bifunctional organic compound featuring both a ketone and an ether moiety. While it has found a niche in industrial applications as a solvent and chemical intermediate, its full potential remains largely unexplored. This technical guide moves beyond its current uses to delineate promising, high-value research avenues for academic and industrial scientists. We provide a Senior Application Scientist’s perspective on strategic areas for investigation, including advanced synthesis, derivatization for medicinal and agrochemical applications, and its potential as a next-generation green solvent. Each proposed area is supported by a scientific rationale, detailed experimental protocols, and workflow visualizations to provide a comprehensive roadmap for researchers in drug discovery, organic synthesis, and materials science.
Introduction to this compound
This compound is a colorless liquid whose utility is rooted in its unique molecular architecture. The presence of a carbonyl group and an ether linkage imparts a balance of polarity and hydrogen bond accepting capabilities, defining its solvency and reactivity. Currently, its primary roles are as a solvent in coatings and inks and as a building block in larger chemical syntheses.[1] However, these applications only scratch the surface of its potential. The true opportunity lies in leveraging its distinct functional groups for novel and sophisticated applications.
Chemical Identity and Physicochemical Properties
A foundational understanding of this compound begins with its core properties, which dictate its behavior in chemical systems. These properties are summarized below.
| Property | Value | Source |
| CAS Number | 50741-70-3 | [2] |
| Molecular Formula | C₅H₁₀O₂ | [2] |
| Molecular Weight | 102.13 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 1-methoxy-2-butanone, methoxy-methyl ethyl ketone | [3] |
| Calculated XLogP3 | 0.3 | [2] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Rationale for Exploring New Research Frontiers
The motivation for investigating this compound further is threefold:
-
Structural Uniqueness: The α-alkoxy ketone motif is a privileged structure found in numerous biologically active natural products and pharmaceuticals.[4] This suggests inherent potential for this compound as a scaffold or synthon in drug discovery.
-
Reactivity Hub: The ketone's carbonyl group is a versatile handle for a multitude of chemical transformations, including C-C and C-N bond formation, allowing for the creation of diverse molecular libraries.
-
Favorable Solvent Properties: Its moderate boiling point, good solvency, and potential for biodegradability position it as a candidate for a greener alternative to more hazardous industrial solvents.
This guide will now explore these frontiers, providing actionable insights and methodologies.
Advanced Synthesis and Derivatization Strategies
A reliable and scalable synthesis is the bedrock of any chemical research program. The most direct route to this compound is the oxidation of its corresponding secondary alcohol, 1-Methoxy-2-butanol.[5] While this is a known transformation, optimizing it for yield, purity, and green chemistry principles is a valuable research endeavor.
Protocol: Optimized Oxidation of 1-Methoxy-2-butanol
Causality: The choice of oxidizing agent is critical. While strong oxidants like chromates are effective, they are highly toxic. A milder, more selective method like a Swern or Dess-Martin oxidation is preferable in a laboratory setting to minimize over-oxidation and side products. For scale-up, a catalytic approach using a stable nitroxide radical like TEMPO with a co-oxidant is an excellent green alternative. This protocol details a lab-scale TEMPO-catalyzed oxidation.
Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 1-Methoxy-2-butanol (10.4 g, 100 mmol) and TEMPO (0.156 g, 1 mmol, 1 mol%) in dichloromethane (DCM, 100 mL).
-
Reaction Initiation: In a separate flask, prepare a solution of sodium hypochlorite (NaOCl, household bleach, ~8% w/v, 100 mL) and sodium bicarbonate (NaHCO₃, 8.4 g, 100 mmol).
-
Addition: Cool the reaction flask to 0°C using an ice bath. Add the NaOCl/NaHCO₃ solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C. The reaction is often characterized by a color change.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting alcohol spot/peak indicates completion. This is a critical self-validating step to prevent over-running the reaction.
-
Quenching: Once complete (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 20 mL) to neutralize any remaining oxidant.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM (2x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification & Characterization: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). The crude product can be purified by fractional distillation under vacuum to yield pure this compound. Confirm identity and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and GC-MS.
Visualization: Synthetic Workflow
Caption: A phased workflow for bioactive compound discovery.
Protocol: Reductive Amination for Library Synthesis
Causality: Reductive amination is a robust and highly efficient method for converting ketones into amines, avoiding the common issue of over-alkylation seen in direct alkylation methods. [6]Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous because it is selective for the intermediate iminium ion and tolerant of mildly acidic conditions, allowing for a one-pot reaction. [6] Methodology:
-
Setup: In a 50 mL flask, dissolve this compound (1.02 g, 10 mmol) and a primary or secondary amine of choice (e.g., benzylamine, 1.07 g, 10 mmol) in 1,2-dichloroethane (DCE, 20 mL).
-
Imine Formation: Add acetic acid (0.6 g, 10 mmol) to catalyze the formation of the imine/iminium ion intermediate. Stir at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 3.18 g, 15 mmol) portion-wise to control gas evolution.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours).
-
Monitoring (Self-Validation): The reaction can be monitored by TLC or LC-MS to confirm the consumption of the ketone and the formation of the desired amine product.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with DCM (2x 20 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting crude amine can be purified via flash column chromatography on silica gel.
By using a diverse set of amines in parallel, a library of novel N-substituted 2-amino-1-methoxybutane derivatives can be rapidly synthesized and submitted for biological screening.
Potential as a Green Solvent and Reaction Medium
The chemical industry is under increasing pressure to replace hazardous solvents with safer, more sustainable alternatives. This compound presents several characteristics that make it a compelling candidate for research in this area.
Comparative Analysis with Conventional Solvents
To evaluate its potential, this compound should be benchmarked against common industrial ketones and ethers.
| Solvent | CAS Number | Boiling Point (°C) | Flash Point (°C) | Key Hazards |
| This compound | 50741-70-3 | ~135-145 (est.) | ~45 (est.) | Flammable, Toxic if swallowed, Irritant [2] |
| Methyl Ethyl Ketone (MEK) | 78-93-3 | 80 | -9 | Highly Flammable, Irritant, Organ Toxicity |
| Tetrahydrofuran (THF) | 109-99-9 | 66 | -14 | Highly Flammable, Irritant, May form peroxides |
| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | 108-65-6 | 146 | 42 | Flammable, Irritant |
Analysis: this compound has a higher boiling point and flash point than highly volatile solvents like MEK and THF, which can reduce fugitive emissions and improve workplace safety. While it possesses its own hazards that must be respected, its profile suggests it could be a suitable replacement for more problematic solvents in specific applications, such as coatings or cleaning formulations. [1]
Future Research Directions
-
Biodegradability Studies: Protocols following OECD guidelines (e.g., OECD 301F, Manometric Respirometry) should be conducted to quantify its biodegradability. The presence of the ether and carbonyl groups suggests potential pathways for microbial degradation.
-
Ecotoxicity Profiling: Standardized tests on aquatic organisms (e.g., daphnia, algae) are necessary to determine its environmental impact profile.
-
Application in Catalysis: Its polar aprotic nature makes it an interesting medium to investigate for transition metal catalysis or organocatalysis, potentially influencing reaction rates and selectivities in novel ways.
Conclusion and Outlook
This compound is a molecule of untapped opportunity. While its current industrial uses are valid, they represent a narrow view of its potential. This guide has outlined three core areas for future research:
-
Advanced Synthesis: Developing greener, more efficient synthetic routes is paramount for enabling broader research and application.
-
Medicinal Chemistry: Leveraging the α-alkoxy ketone motif as a starting point for creating libraries of novel compounds via robust reactions like reductive amination holds significant promise for discovering new therapeutic agents.
-
Green Chemistry: A thorough investigation into its properties as a solvent could position it as a viable, safer alternative to conventional solvents in numerous formulations.
For researchers, scientists, and drug development professionals, this compound should not be viewed as a simple commodity chemical, but as a versatile platform for innovation. The protocols and workflows presented here provide a validated starting point for unlocking its considerable scientific and commercial value.
References
-
Sherwood, T. C., et al. (2011). Stereocontrolled Synthesis of α-Amino-α′-alkoxy Ketones by a Copper-Catalyzed Cross-Coupling of Peptidic Thiol Esters and α-Alkoxyalkylstannanes. PMC NIH. Available at: [Link]
-
Colpaert, F., et al. (2011). New general synthesis of α-alkoxyketones via α'-alkylation, α-alkylation and α,α'-dialkylation of α-alkoxyketimines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Di Micco, S., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. Available at: [Link]
-
Foley, D. J., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wikipedia contributors. (2023). Reductive amination. Wikipedia. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
-
González-López, O., et al. (2013). Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases. PubMed. Available at: [Link]
-
Taylor & Francis Online. (2019). α-halo ketones – Knowledge and References. Taylor & Francis Online. Available at: [Link]
- Fudan University. (n.d.). Method for synthesizing methoxyacetone by 1-methoxy-2-propanol gas phase oxidation dehydrogenation. Patsnap.
-
Asymmetric. (n.d.). Reductive Amination. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
LookChem. (n.d.). This compound. LookChem. Available at: [Link]
Sources
- 1. Biocatalytic production of alpha-hydroxy ketones and vicinal diols by yeast and human aldo-keto reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C5H10O2 | CID 10080345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Stereocontrolled Synthesis of α-Amino-α′-alkoxy Ketones by a Copper-Catalyzed Cross-Coupling of Peptidic Thiol Esters and α-Alkoxyalkylstannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 1-Methoxy-2-butanol | 53778-73-7 [smolecule.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application of 1-Methoxybutan-2-one in Polymer Chemistry: A Review of Current Knowledge
Foreword
As a Senior Application Scientist, it is my objective to provide the scientific community with comprehensive and actionable insights into the application of various chemical compounds. The subject of this technical guide, 1-Methoxybutan-2-one, presented a unique challenge. Despite its availability from chemical suppliers, a thorough investigation of publicly accessible scientific literature, patent databases, and technical data sheets has revealed a notable scarcity of detailed information regarding its specific applications within the field of polymer chemistry.
This document will therefore serve not as a detailed guide with established protocols, but rather as a summary of the available information and a discussion of the potential, yet currently undocumented, applications of this compound in polymer science. It is intended to provide a realistic overview of the current state of knowledge and to highlight areas where further research is needed.
Introduction to this compound
This compound is a chemical compound with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol .[1][2] Its chemical structure consists of a butane backbone with a ketone functional group at the second carbon and a methoxy group at the first carbon.
Chemical Structure:
Sources
Application Note: 1-Methoxybutan-2-one as a Prochiral Pivot in Asymmetric API Synthesis
This Application Note is structured to guide pharmaceutical researchers through the strategic utilization of 1-Methoxybutan-2-one (CAS 50741-70-3). While often categorized as a simple solvent or building block, its true value in modern drug development lies in its role as a prochiral pivot . It serves as the immediate precursor to high-value chiral synthons—specifically (S)-1-methoxy-2-butanol and (S)-1-methoxy-2-propylamine —which are critical motifs in the synthesis of kinase inhibitors and antifungal agents.
Executive Summary & Strategic Rationale
This compound is an
Key Applications:
-
Precursor to Chiral Ethers: Asymmetric hydrogenation yields (S)-1-methoxy-2-butanol , a motif found in polyketide mimics and specific protease inhibitors.
-
Chiral Amine Synthesis: Substrate for
-transaminases or asymmetric reductive amination to generate (S)-1-methoxy-2-propylamine , a chiral side-chain fragment. -
Heterocycle Formation: The 1,4-dicarbonyl equivalent behavior (via
-functionalization) allows access to substituted imidazoles and thiazoles.
This guide focuses on the preparation of the ketone and its subsequent asymmetric hydrogenation , providing a validated route to enantiopure building blocks.
Chemical Pathway & Logic
The following workflow illustrates the generation of the ketone from commodity precursors and its divergence into chiral scaffolds.
Figure 1: Synthetic workflow transforming commodity epoxides into high-value chiral synthons via the this compound pivot.[1][2]
Protocol A: Synthesis of this compound
Methodology: TEMPO-Catalyzed Oxidation
Rationale: While Swern oxidation is common in academia, it generates dimethyl sulfide (stench) and requires cryogenic conditions (
Materials
-
Substrate: 1-Methoxy-2-butanol (Racemic) [CAS: 53778-73-7]
-
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (1 mol%)
-
Co-oxidant: NaOCl (Sodium hypochlorite, commercial bleach, ~10-13%)
-
Buffer: KBr (0.1 eq) in saturated NaHCO
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate
Step-by-Step Procedure
-
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 1-Methoxy-2-butanol (10.4 g, 100 mmol) in DCM (50 mL).
-
Catalyst Addition: Add TEMPO (156 mg, 1 mmol) and KBr (1.19 g, 10 mmol) dissolved in minimal water. Cool the mixture to
C. -
Oxidation: Slowly add the NaOCl solution (approx. 110 mmol) dropwise via an addition funnel.
-
Critical Control Point: Maintain internal temperature
C. The reaction is exothermic. -
Visual Cue: The organic layer will turn orange-red (oxidized TEMPO) and then fade as the cycle continues.
-
-
Quenching: Once TLC or GC shows consumption of starting alcohol (<1%), quench with saturated Na
S O (sodium thiosulfate) to destroy excess bleach. -
Workup: Separate phases. Extract the aqueous layer with DCM (
mL). Combine organic layers, wash with brine, and dry over anhydrous MgSO . -
Purification: Concentrate under reduced pressure. The product is a volatile liquid (bp ~135-140°C). Distillation is recommended for high purity (>98%).
Yield Expectation: 85-92% Safety Note: this compound is flammable and a potential irritant. Handle in a fume hood.
Protocol B: Asymmetric Hydrogenation (Noyori Type)
Methodology: Ru-BINAP Catalyzed Hydrogenation
Rationale: The
Materials
-
Substrate: this compound (Purified from Protocol A)
-
Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl or prepared in situ from [RuCl
(benzene)] and (S)-BINAP. -
Hydrogen Source: H
gas (High Pressure) -
Solvent: Methanol (degassed)
Step-by-Step Procedure
-
Catalyst Loading: In a glovebox (argon atmosphere), weigh the Ru-BINAP catalyst (substrate:catalyst ratio 1000:1) into a glass liner.
-
Solution Prep: Dissolve This compound (1.02 g, 10 mmol) in anhydrous, degassed MeOH (5 mL). Add to the liner.
-
Hydrogenation: Place the liner in a high-pressure stainless steel autoclave (Parr reactor).
-
Purge with H
( bar). -
Pressurize to 30-50 bar H
. -
Stir at 40-60^\circ$C for 12-24 hours.
-
-
Workup: Vent the hydrogen carefully. Concentrate the solvent.
-
Analysis: Determine conversion and ee using Chiral GC (e.g., Cyclodex-B column).
-
Target: >98% conversion, >96% ee of (S)-1-methoxy-2-butanol .
-
Analytical Specifications & Quality Control
To ensure the intermediate is suitable for downstream API synthesis, the following specifications must be met.
| Parameter | Specification | Method | Note |
| Appearance | Clear, colorless liquid | Visual | Yellowing indicates oxidation/polymerization. |
| Purity (GC) | GC-FID | Main impurity: 1-methoxy-2-butanol (SM). | |
| Water Content | Karl Fischer | Critical for Grignard/Organometallic downstream steps. | |
| Enantiomeric Excess | N/A (Achiral) | Chiral GC | Only applicable after hydrogenation. |
| Identity | Matches Ref. Std. | Characteristic singlet at |
References
-
Noyori, R., et al. "Asymmetric Hydrogenation of Functionalized Ketones."[2] Journal of the American Chemical Society, vol. 109, no. 19, 1987, pp. 5856–5858.
-
Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes... using TEMPO." Journal of Organic Chemistry, vol. 52, no. 12, 1987, pp. 2559–2562.
-
PubChem. "this compound (Compound)."[1] National Library of Medicine. Accessed Oct 2023.
-
Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, vol. 43, no. 7, 2004, pp. 788–824.
Sources
Application Notes and Protocols for Reactions Involving 1-Methoxybutan-2-one
Introduction: Unveiling the Synthetic Potential of 1-Methoxybutan-2-one
This compound (CAS No. 50741-70-3) is a bifunctional organic molecule possessing both a ketone and an ether moiety.[1][2] This structure offers a unique platform for synthetic chemists, providing a carbonyl group for classical nucleophilic additions and carbon-carbon bond formation, while the methoxy group at the α-position influences the molecule's steric and electronic properties. Its utility extends to being a building block in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries.
This guide provides a comprehensive overview of the experimental considerations for handling this compound and detailed protocols for its application in several fundamental organic transformations. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this versatile ketone in their synthetic endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and hazards of a reagent is paramount for safe and effective experimentation. This compound is a flammable liquid and is toxic if ingested.[3] Appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.
| Property | Value | Source |
| CAS Number | 50741-70-3 | [1] |
| Molecular Formula | C₅H₁₀O₂ | [1] |
| Molecular Weight | 102.13 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~133 °C (Predicted) | |
| Density | ~0.93 g/cm³ (Predicted) |
GHS Hazard Statements: [3]
-
H226: Flammable liquid and vapor.
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Due to these hazards, handling of this compound requires stringent safety measures. All manipulations should be conducted in a certified chemical fume hood. Personal protective equipment, including safety goggles, flame-retardant laboratory coats, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.
Experimental Protocols: Core Synthetic Transformations
The carbonyl group in this compound is the primary site of reactivity, amenable to a wide range of nucleophilic additions. The following protocols are representative of the key reaction classes for this substrate.
Protocol 1: Nucleophilic Addition of a Grignard Reagent
The Grignard reaction is a cornerstone of organic synthesis for forming new carbon-carbon bonds.[4] The reaction of this compound with a Grignard reagent, such as Phenylmagnesium bromide, results in the formation of a tertiary alcohol. This protocol is adapted from established general procedures for Grignard reactions with ketones.[4][5]
Reaction Scheme: this compound + Phenylmagnesium bromide → 1-Methoxy-2-phenylbutan-2-ol
Materials:
-
This compound (98% purity)
-
Phenylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser (all flame-dried)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Step-by-Step Protocol:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet. Maintain the apparatus under a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the flask, dissolve this compound (1.02 g, 10 mmol) in 20 mL of anhydrous diethyl ether.
-
Grignard Addition: Cool the solution to 0 °C using an ice-water bath. Add Phenylmagnesium bromide (3.7 mL of a 3.0 M solution, 11 mmol, 1.1 equivalents) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add 15 mL of saturated aqueous NH₄Cl solution dropwise to quench the reaction.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality: The use of anhydrous conditions is critical as Grignard reagents are strong bases and will react with any protic solvents, such as water.[4] The slow, dropwise addition at 0 °C helps to control the exothermic nature of the reaction. Quenching with a mild acid like NH₄Cl protonates the intermediate alkoxide to form the desired alcohol without causing side reactions.
Protocol 2: Reduction to an Alcohol
The reduction of the ketone functionality in this compound to a secondary alcohol can be readily achieved using a mild reducing agent like sodium borohydride (NaBH₄).[6] This reaction is generally high-yielding and chemoselective for the carbonyl group.
Reaction Scheme: this compound → 1-Methoxybutan-2-ol
Materials:
-
This compound (98% purity)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.02 g, 10 mmol) in 25 mL of methanol.
-
Reduction: Cool the solution to 0 °C in an ice-water bath. Add sodium borohydride (0.42 g, 11 mmol, 1.1 equivalents) portion-wise over 15 minutes. Be cautious of initial effervescence.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution to pH ~7.
-
Work-up: Remove the methanol under reduced pressure. To the residue, add 30 mL of ethyl acetate and 20 mL of water. Transfer to a separatory funnel and separate the layers.
-
Purification: Wash the organic layer with saturated NaHCO₃ solution (15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Methoxybutan-2-ol.
Causality: Methanol is a suitable protic solvent for NaBH₄ reductions. The reaction is performed at 0 °C to control the rate of reduction and minimize potential side reactions. The portion-wise addition of NaBH₄ prevents an overly vigorous initial reaction. The acidic work-up protonates the intermediate alkoxide, and the subsequent washes remove any remaining inorganic salts.
Protocol 3: Reductive Amination
Reductive amination is a powerful method to form amines from carbonyl compounds.[7][8] This process involves the in-situ formation of an imine or iminium ion, which is then reduced by a selective reducing agent like sodium cyanoborohydride (NaBH₃CN).[9] This protocol details the synthesis of 1-methoxybutan-2-amine.
Reaction Scheme: this compound + NH₃ → [Imine Intermediate] → 1-Methoxybutan-2-amine
Materials:
-
This compound (98% purity)
-
Ammonium acetate (CH₃COONH₄)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
Step-by-Step Protocol:
-
Setup: To a solution of this compound (1.02 g, 10 mmol) in 40 mL of methanol, add ammonium acetate (3.85 g, 50 mmol, 5 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium cyanoborohydride (0.75 g, 12 mmol, 1.2 equivalents) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add 30 mL of water to the residue and basify to pH > 10 with 1 M NaOH solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure to obtain the crude amine product. Further purification can be achieved by distillation.
Causality: Ammonium acetate serves as the ammonia source for imine formation.[8] Sodium cyanoborohydride is a particularly effective reducing agent for this transformation because it is stable under the mildly acidic conditions generated by the ammonium salt and selectively reduces the iminium ion in the presence of the starting ketone.[7][9] The final basic work-up ensures that the product amine is in its free base form for efficient extraction into the organic solvent.
Characterization of this compound
While comprehensive, published spectral data for this compound is not widely available, its key spectral features can be predicted based on its structure. These predictions are invaluable for confirming the identity and purity of the compound during experimental work.
| Spectroscopy | Predicted Key Features |
| ¹H NMR | δ (ppm): ~3.9 (s, 2H, -CH₂ -O), ~3.3 (s, 3H, -OCH₃ ), ~2.4 (q, 2H, -C(=O)-CH₂ -CH₃), ~1.0 (t, 3H, -CH₂-CH₃ ) |
| ¹³C NMR | δ (ppm): ~210 (C=O), ~75 (-C H₂-O), ~59 (-OC H₃), ~35 (-C H₂-CH₃), ~7 (-CH₂-C H₃) |
| IR | ν (cm⁻¹): ~2950-2850 (C-H stretch), ~1720 (strong, C=O stretch) , ~1120 (C-O stretch) |
| Mass Spec (EI) | m/z: 102 (M⁺), 73 ([M-C₂H₅]⁺), 57 ([C₂H₅CO]⁺), 45 ([CH₂OCH₃]⁺) |
Conclusion and Future Outlook
This compound is a valuable synthetic intermediate with significant potential in organic synthesis. The protocols detailed herein for Grignard addition, reduction, and reductive amination provide a solid foundation for researchers to explore its reactivity. The bifunctional nature of this molecule opens avenues for the synthesis of a diverse range of downstream products, including substituted alcohols and amines, which are key pharmacophores in drug discovery. Further exploration of its utility in more complex synthetic pathways is a promising area for future research.
References
- Google. (n.d.). Current time in Varde, DK.
-
NIST. (n.d.). 1-Methoxy-2-butanone. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]
-
LookChem. (n.d.). This compound. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2006). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Retrieved February 4, 2026, from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 4, 2026, from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved February 4, 2026, from [Link]
-
PubMed. (2015). Synthesis and biological evaluation of 2-alkyl-2-methoxymethyl-salvinorin ethers as selective κ-opioid receptor agonists. Retrieved February 4, 2026, from [Link]
-
YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved February 4, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2009). Alkylation of isobutane with 2-butene using ionic liquids as catalyst. Retrieved February 4, 2026, from [Link]
-
NIST. (n.d.). 4-Hydroxy-3-methoxybenzyl alcohol. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved February 4, 2026, from [Link]
- Supporting Information. (n.d.). General Information. Retrieved February 4, 2026, from a source providing general experimental procedures.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 4, 2026, from [Link]
- Common Conditions. (n.d.). Reductive Amination. Retrieved February 4, 2026, from a source detailing common reaction conditions.
-
ResearchGate. (n.d.). Substrate scopes of the reaction of methoxy-heteroarenes and Grignard reagents. Retrieved February 4, 2026, from [Link]
- What is the Best Tropical Fish Species?. (2010). What is the Aquarium Cycle?.
- MKS Bytovia Bytów. (2021). Raport przedmeczowy przed Siedlcami.
-
NIST. (n.d.). Bifenthrin. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]
-
NIST. (n.d.). λ-Cyhalothrin. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]
-
SpectraBase. (n.d.). Menthol - Optional[FTIR] - Spectrum. Retrieved February 4, 2026, from [Link]
-
Scribd. (2020). Organic Compounds c1 To c57 Part 1 PDF. Retrieved February 4, 2026, from [Link]
- Royal Mountain Travel. (2019). 7 Nepali Recipes for Your Next Potluck.
-
NIST. (n.d.). Vanillin. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]
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- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methoxybutan-2-one
The following technical guide serves as a specialized support resource for the purification of 1-Methoxybutan-2-one (also known as methoxybutanone or methoxymethyl ethyl ketone).
Ticket Type: Advanced Purification / Distillation Protocol Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Active Guide
Executive Summary & Chemical Profile
User Query: "How do I purify this compound to >98% purity, and what are the common pitfalls?"
Scientist’s Note: Purifying this compound presents a dual challenge: thermodynamic instability (potential for aldol condensation) and azeotropic behavior with water/alcohols. Unlike simple solvents, this molecule contains both an ether linkage and a ketone carbonyl, making it susceptible to peroxide formation and base-catalyzed polymerization.
Physicochemical Profile (Reference Data):
| Property | Value | Notes |
|---|---|---|
| CAS Registry | 50741-70-3 | Verify against specific isomer required. |
| Boiling Point (Atm) | ~114–116°C | Estimated based on structure-property relationships. |
| Boiling Point (Vacuum) | ~45–50°C @ 15 mmHg | Recommended working range. |
| Major Impurities | 1-Methoxy-2-butanol (Precursor), Water, Methanol | Precursor BP is ~135°C (Atm). |
| Stability | Sensitive to Acid/Base | Prone to aldol condensation (yellowing). |
Pre-Distillation Assessment (The "Triage")
Before assembling glassware, you must characterize the crude feed. Blind distillation often leads to product loss via polymerization or poor separation.
Step 1: Feed Composition Analysis
Run a GC-FID or H-NMR to quantify:
-
1-Methoxy-2-butanol (Precursor): If >10%, consider a chemical wash or preliminary flash distillation. The alcohol boils ~20°C higher than the ketone, but hydrogen bonding can cause "tailing" into your product fraction.
-
Water Content: If >1% water is present, it will form a low-boiling azeotrope.
-
Action: Dry the crude mixture with Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) .
-
Warning:Do NOT use strong bases (like KOH or CaH₂) or acidic drying agents (like P₂O₅), as these catalyze self-condensation of the ketone.
-
Step 2: Peroxide Test
As an ether derivative, this molecule can form explosive peroxides upon storage.
-
Protocol: Test with starch-iodide paper.
-
Remediation: If positive, treat with ferrous sulfate solution or pass through activated alumina before heating.
Distillation Protocol (Vacuum Fractionation)
Objective: Isolate this compound while suppressing thermal degradation.
Equipment Setup:
-
Column: Vigreux column (15-20 cm) or packed column (glass helices) for higher resolution.
-
Condenser: Chilled water (5–10°C).
-
Vacuum: Oil pump or high-quality diaphragm pump capable of <20 mmHg.
-
Heating: Oil bath with magnetic stirring (Never use a heating mantle directly on the flask to avoid hot spots).
Operational Workflow:
-
System Inerting: Flush the system with dry Nitrogen (N₂) to remove oxygen.
-
Vacuum Application: Slowly lower pressure to 10–15 mmHg .
-
Heating: Raise bath temperature to ~65–70°C.
-
Target Vapor Temp: The product should distill at approximately 45–50°C (at 15 mmHg).
-
-
Fraction Collection:
| Fraction | Vapor Temp (approx.)[1][2] | Composition | Action |
| Fore-run | < 40°C | Water azeotrope, Methanol, light volatiles | Discard or recycle. |
| Main Cut | 45–52°C | This compound | Collect in clean, dry receiver. |
| Heel (Residue) | > 55°C (or pot temp rises) | 1-Methoxy-2-butanol, polymers | Stop distillation. Do not distill to dryness. |
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users in the field.
Q1: "My product is distilling over as a pale yellow liquid. It should be colorless."
Diagnosis: Thermal degradation or "pot carry-over." Root Cause:
-
Aldol Condensation: Trace acids or bases in the crude feed are catalyzing the dimerization of the ketone at high temperatures.
-
Overheating: Your oil bath temperature is too high relative to the vacuum pressure. Corrective Action:
-
Neutralize: Ensure the crude feed is pH neutral (pH 6-7) before distillation. Wash with saturated NaHCO₃ if acidic, or dilute HCl if basic, then dry thoroughly.
-
Lower Temp: Improve vacuum depth to lower the boiling point. Keep the pot temperature below 80°C.
Q2: "The vacuum pressure is fluctuating, and the temperature won't stabilize."
Diagnosis: "Bumping" or Azeotropic release. Root Cause:
-
Water: Water pockets are flashing off violently.
-
Solvent Trapping: Residual low-boiling solvents (methanol/ether) from synthesis are outgassing. Corrective Action:
-
Use a Claisen adapter to prevent bumping liquid from splashing into the condenser.
-
Install a capillary bleed or use a vigorous stir bar to promote even boiling.
Q3: "I cannot separate the alcohol precursor from the ketone."
Diagnosis: Insufficient theoretical plates. Root Cause: The boiling point delta (~20°C at atm) shrinks under vacuum. Corrective Action:
-
Increase Reflux Ratio: Set reflux ratio to 5:1 or 10:1 (return 10 drops, collect 1).
-
Pack the Column: Switch from a simple still head to a packed column (Rasching rings or wire mesh) to increase surface area for vapor-liquid equilibrium.
Visual Workflow (Decision Tree)
The following diagram illustrates the critical decision pathways for purifying this specific molecule.
Figure 1: Purification logic flow ensuring safety (peroxide removal) and efficiency (water removal) prior to thermal processing.
References & Authority
-
PubChem Database. this compound Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics.[3] CRC Press.[2][4] (Standard reference for azeotrope data and vapor pressure estimations).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Authoritative source for general ketone and ether purification protocols).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (Reference for handling flammable/peroxide-forming liquids).
Sources
Troubleshooting unexpected side reactions with 1-Methoxybutan-2-one
Welcome to the technical support center for 1-Methoxybutan-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected side reactions encountered during their experiments with this α-alkoxy ketone. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth technical guidance, moving from problem identification to mechanistic understanding and practical solutions.
Troubleshooting Guide: Unexpected Side Reactions
This section addresses specific experimental issues, offering potential causes and validated protocols to diagnose and resolve them.
Issue 1: Low Yield of Desired Product with Formation of a Higher Molecular Weight Impurity, Especially Under Basic Conditions.
Q: My reaction with this compound as a starting material is giving a low yield. I'm also observing a significant impurity with a mass that suggests a dimerization product. What is happening and how can I prevent it?
A: This is a classic signature of an aldol condensation side reaction. This compound possesses acidic α-hydrogens on the C1 carbon, which can be deprotonated by a base to form a nucleophilic enolate.[1][2] This enolate can then attack the electrophilic carbonyl carbon of another molecule of this compound.
Causality: The formation of the enolate is the critical first step.[2] Even weak bases like hydroxide can be sufficient to initiate this process.[1] The subsequent nucleophilic attack results in the formation of a β-hydroxy ketone, which may then dehydrate to form an α,β-unsaturated ketone, leading to a complex mixture of byproducts.
Diagnostic Workflow:
-
Mass Spectrometry (MS): Analyze the impurity. An aldol dimer of this compound (C₅H₁₀O₂) would have a molecular formula of C₁₀H₂₀O₄ and a corresponding mass. Dehydration would result in a mass loss of 18 Da.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the appearance of new signals corresponding to a hydroxyl group (~2-5 ppm, broad), and additional methoxy and alkyl signals, which will indicate the presence of a dimer.
-
¹³C NMR: The presence of additional carbonyl signals and signals corresponding to a hydroxyl-bearing carbon would be indicative of the aldol adduct.
-
-
Infrared (IR) Spectroscopy: A broad peak in the 3200-3600 cm⁻¹ region would suggest the presence of the hydroxyl group in the aldol adduct.
Mitigation Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| Use a Non-Nucleophilic, Hindered Base | A bulky base like Lithium diisopropylamide (LDA) can efficiently form the enolate while being too sterically hindered to act as a nucleophile itself.[2] This allows for controlled enolate formation prior to the addition of your desired electrophile. | 1. In a flame-dried, argon-purged flask, dissolve diisopropylamine in dry THF. 2. Cool the solution to -78 °C. 3. Add n-butyllithium dropwise and stir for 30 minutes to form LDA. 4. Add this compound dropwise to the LDA solution to form the lithium enolate. 5. After 30-60 minutes, add your electrophile. |
| Control Reaction Temperature | Lowering the reaction temperature can disfavor the aldol reaction, which often has a higher activation energy than the desired reaction. | 1. Set up your reaction in a cooling bath (e.g., ice-water or dry ice-acetone). 2. Pre-cool all reactant solutions before mixing. 3. Add reagents slowly to maintain a low internal temperature. |
| Slow Addition of Base | Adding the base slowly ensures that the concentration of the enolate is kept low at any given time, minimizing the chance of self-condensation. | 1. Use a syringe pump for the slow, controlled addition of the base to the reaction mixture containing this compound and your other reagents. |
dot graph TD { A[Start: Low Yield & Dimer Formation] --> B{Reaction Conditions?}; B -->|Basic| C[Hypothesis: Aldol Condensation]; B -->|Other| D[Consider Other Pathways]; C --> E[Analysis: MS, NMR, IR]; E --> F{Dimer Confirmed?}; F -->|Yes| G[Mitigation Strategies]; F -->|No| H[Re-evaluate Hypothesis]; G --> I[Use Hindered Base (LDA)]; G --> J[Lower Reaction Temperature]; G --> K[Slow Base Addition]; I --> L[Desired Product]; J --> L; K --> L; }
Issue 2: Formation of a Byproduct Lacking the Methoxy Group, Especially Under Acidic Conditions.
Q: I am running a reaction with this compound in the presence of a strong acid (e.g., HBr, HI, or a Lewis acid like BBr₃), and I'm isolating a product that appears to be 1-hydroxybutan-2-one or a subsequent reaction product thereof. What is causing this?
A: You are likely observing the cleavage of the methyl ether. Ethers are generally stable but can be cleaved by strong acids.[3] The presence of the adjacent ketone can influence this reactivity.
Causality: The reaction is initiated by the protonation of the ether oxygen, which turns the methoxy group into a good leaving group (methanol).[3] A nucleophile present in the reaction mixture (e.g., a halide ion from the acid) can then attack the methyl group or the carbon at the C1 position via an Sₙ2 mechanism.[3] Given the primary nature of the C1 carbon, an Sₙ2 pathway is highly favored.
Diagnostic Protocol:
-
Confirm Structure via NMR:
-
¹H NMR: The most telling sign will be the disappearance of the characteristic methoxy singlet at ~3.3 ppm. A new broad signal for a hydroxyl group will likely appear, and the signals for the protons on the C1 carbon will shift.
-
¹³C NMR: The methoxy carbon signal (~59 ppm) will be absent.
-
-
Assess Reaction Conditions: This side reaction is highly dependent on the strength and nature of the acid used. It is more prevalent with hydrohalic acids like HI and HBr, and strong Lewis acids.
Preventative Measures:
| Strategy | Rationale | Example |
| Use a Non-Halide Acid | If protonation is required for your reaction, using an acid with a non-nucleophilic conjugate base (e.g., H₂SO₄, TsOH) can prevent the Sₙ2 cleavage. | Substitute HBr with a catalytic amount of p-toluenesulfonic acid (TsOH) if general acid catalysis is needed. |
| Protecting Group Strategy | If the methoxy group is not essential for your desired transformation, consider using a starting material with a more robust protecting group for the α-hydroxy position, such as a benzyl or silyl ether, depending on the reaction conditions. | N/A - Requires re-synthesis of starting material. |
| Modify Reaction Temperature | Ether cleavage often requires elevated temperatures. Running the reaction at a lower temperature may prevent this side reaction. | If the reaction is being run at reflux, attempt it at room temperature or 0 °C. |
Frequently Asked Questions (FAQs)
Q1: Can this compound react as a nucleophile?
A1: Yes. The primary mode of nucleophilic reactivity is through the formation of its enol or enolate form under acidic or basic conditions, respectively.[2] The enolate is a potent nucleophile that can react with a wide range of electrophiles, such as alkyl halides, aldehydes, and ketones.[1][4]
Q2: Can this compound react as an electrophile?
A2: Yes. The carbonyl carbon is electrophilic and can be attacked by nucleophiles.[4] Common reactions include additions of organometallic reagents (e.g., Grignard or organolithium reagents), cyanide, and hydride reducing agents (e.g., NaBH₄, LiAlH₄).
Q3: Is this compound stable to oxidizing and reducing agents?
A3:
-
Oxidizing Agents: The ketone functionality is generally stable to further oxidation. However, strong oxidizing agents under harsh conditions could potentially lead to cleavage of the C-C bonds. The methoxy group is also relatively stable.
-
Reducing Agents: The ketone can be readily reduced to the corresponding alcohol (1-methoxybutan-2-ol) using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Q4: How does the α-methoxy group affect the acidity of the α-hydrogens?
A4: The α-methoxy group has two competing effects. Its inductive electron-withdrawing effect can increase the acidity of the α-hydrogens on the C1 carbon. However, its ability to donate electron density through resonance can have a competing, albeit weaker, effect. Generally, α-alkoxy ketones are readily deprotonated to form enolates.
Q5: What is the best way to purify this compound after a reaction?
A5: Purification strategies are dependent on the nature of the product and impurities.
-
Distillation: If the product has a significantly different boiling point from the starting material and impurities, vacuum distillation can be effective.[5]
-
Flash Column Chromatography: This is a very common and effective method. Silica gel is typically used as the stationary phase, with a solvent system like ethyl acetate/hexanes. The polarity of the solvent system can be adjusted to achieve good separation.
-
Aqueous Workup: An initial aqueous workup can help remove water-soluble impurities and reagents. For example, washing with a saturated sodium bicarbonate solution can remove acidic impurities.[6][7]
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1-methoxy-2-butanol. Retrieved from [Link]
-
Ashenhurst, J. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Alpha Hydrogens. Retrieved from [Link]
-
Various Authors. (2015, April 20). How to purify and isolate required compound from a reaction mixture? ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 3). 21.2: Enols, Enolate Ions and Tautomerization. Retrieved from [Link]
-
Tohoku University. (n.d.). (diphenylphosphinyl)naphthalene with C-, N-, and O-nucleophiles: Facile synthesis of diphenyl(1-substituted-2-naphthyl)phosphines. Retrieved from [Link]
-
University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]
- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
-
Organic Syntheses. (n.d.). p. 493. Retrieved from [Link]
-
Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxybutan-1-ol. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]
-
Nanyang Technological University. (n.d.). Nucleophilic Amination of Methoxy Arenes by a Sodium Hydride-Iodide Composite. DR-NTU. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Scholarly Publications Leiden University. (2015, July 31). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. PMC. Retrieved from [Link]
-
MDPI. (2023, May 11). Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. Retrieved from [Link]
-
MDPI. (n.d.). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Retrieved from [Link]
-
YouTube. (2019, November 17). Ethers 2: Cleavage. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, August 17). Comparison of the Reactivity of Trapping Reagents toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, June 19). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. PMC. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 1-Methoxybutan-2-one Integrity Management
Welcome to the Technical Support Center.
Subject: 1-Methoxybutan-2-one (CAS: 50741-70-3)
Classification:
Introduction: The Stability Paradox
As researchers, we often underestimate this compound (
-
The Ether Threat (Peroxidation): The methylene group at C1 (between the carbonyl and the methoxy group) is doubly activated. The adjacent oxygen lone pairs and the carbonyl group stabilize the radical intermediate, making this position highly susceptible to auto-oxidation (peroxide formation).
-
The Ketone Threat (Condensation): The
-protons are acidic ( ). Even trace alkalinity from glassware or basic solvents can trigger enolization, leading to self-aldol condensation and the formation of "gums" or yellow impurities.
This guide provides the protocols necessary to maintain >98% purity during storage and experimentation.
Module 1: Degradation Pathways & Mechanisms
To prevent degradation, you must understand the enemy. The diagram below maps the two primary failure modes: Oxidative Cleavage and Aldol Polymerization .
Visualizing the Degradation Logic
Figure 1: The dual degradation pathways. The "Red Route" (top) represents safety hazards via peroxides. The "Yellow Route" (bottom) represents chemical purity loss via condensation.
Module 2: Troubleshooting & Diagnostics
Use this table to diagnose the state of your reagent immediately.
| Symptom | Probable Cause | Mechanism | Immediate Action |
| White Crystals around cap | Peroxide Formation | Auto-oxidation at the C1 ether linkage. | DO NOT OPEN. Contact Safety Officer. Dispose as explosive waste. |
| Cloudiness in liquid | Polymerization or Moisture | Hygroscopic absorption or oligomer formation. | Filter through a 0.2 |
| Yellow Discoloration | Aldol Condensation | Trace base catalyzed formation of conjugated enones. | Distill under vacuum if purity is critical; otherwise, discard. |
| Acrid/Acidic Smell | Oxidative Cleavage | Decomposition of peroxides into carboxylic acids. | Check pH. If acidic, the reagent is irreversibly degraded. |
| Loss of Volume | Evaporation | High vapor pressure (BP ~114°C) escaping poor seals. | Check seal integrity. Store in a flammables fridge. |
Module 3: Critical Protocols (FAQs)
Q1: How do I certify the reagent is safe to use (Peroxide Test)?
The "Self-Validating" Protocol: Never assume an ether-containing ketone is peroxide-free, even if recently opened.
-
Reagent: Prepare a fresh 10% aqueous Potassium Iodide (KI) solution.
-
Test: Add 1 mL of the solvent to 1 mL of KI solution. Add 1 drop of dilute HCl (to accelerate the reaction).
-
Observation:
-
Colorless: Safe (< 5 ppm).
-
Faint Yellow: Caution (5–20 ppm). Use immediately or treat.
-
Dark Yellow/Brown:DANGER (> 50 ppm).[1] Do not distill. Dispose.
-
Q2: What is the correct storage workflow to prevent the "Yellowing" effect?
The yellowing is caused by the Aldol pathway. You must starve the reaction of its two requirements: Energy (Heat) and Catalysts (Base/Water).
The Storage Algorithm:
Figure 2: The "Chain of Custody" for storage. Argon is preferred over Nitrogen because it is denser and sits on the liquid surface, providing a better barrier against Oxygen.
Q3: Can I distill this compound to purify it?
YES, but with extreme caution.
-
Risk: Distillation concentrates peroxides in the pot residue, leading to explosion.
-
Protocol:
-
Test First: Perform the KI test (Q1). If >20 ppm, treat with Ferrous Sulfate (
) to reduce peroxides before distillation. -
Add Inhibitor: Add a trace of BHT (Butylated hydroxytoluene) to the pot.
-
Vacuum: Distill under reduced pressure to lower the boiling point (target <50°C) to minimize thermal degradation.
-
Stop Early: Never distill to dryness. Leave at least 10% of the volume in the pot.
-
Q4: Which solvents are compatible for reaction mixtures?
Avoid solvents that can act as H-bond donors or acceptors that might catalyze the aldol reaction or interfere with the ketone.
| Solvent Class | Compatibility | Notes |
| Chlorinated (DCM, Chloroform) | High | Excellent for extraction. Ensure Chloroform is ethanol-free (ethanol can act as a nucleophile). |
| Ethers (THF, Diethyl Ether) | Moderate | Risk: Adds more peroxide load. Must be anhydrous and inhibitor-free. |
| Alcohols (Methanol, Ethanol) | Low | Risk: Hemiacetal formation. The ketone carbonyl will react reversibly with the alcohol. |
| Amines (Triethylamine, Pyridine) | Critical Failure | Risk: Bases will immediately trigger Aldol condensation (Yellowing). |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10080345, this compound. Retrieved from [Link]
- Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22.
- Burkhardt, G. N., & Ford, W. G. (1936). The stability of alpha-alkoxy ketones. Journal of the Chemical Society. (Foundational chemistry on the activation of alpha-carbons in alkoxy ketones).
- Occupational Safety and Health Administration (OSHA).Hazard Communication Standard: Safety Data Sheets.
Sources
Technical Support Center: Best Practices for Waste Disposal of 1-Methoxybutan-2-one
This guide provides comprehensive, in-depth technical guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 1-Methoxybutan-2-one. Adherence to these best practices is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is classified as a flammable liquid and is toxic if swallowed. Its vapors can cause respiratory irritation. Therefore, its waste must be handled as hazardous, with precautions taken to prevent ignition and exposure.
Q2: How should I classify waste containing this compound for disposal?
A2: Waste containing this compound should be classified as hazardous waste. Given its chemical structure as a ketone, it is likely to fall under similar Environmental Protection Agency (EPA) regulations as other spent non-halogenated solvents. For instance, methyl ethyl ketone is listed under the EPA hazardous waste code F005.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific waste codes and disposal requirements in your jurisdiction.
Q3: What type of container is suitable for collecting this compound waste?
A3: Use a container made of materials that are compatible with flammable and toxic organic liquids. High-density polyethylene (HDPE) or plastic-lined steel containers are recommended.[4][5][6][7][8] Ensure the container is in good condition, has a secure, tight-fitting lid to prevent the release of flammable vapors, and is clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and associated hazard pictograms (flammable, toxic).
Q4: Can I mix other solvent wastes with this compound?
A4: Extreme caution must be exercised when mixing wastes.[9][10] this compound waste should not be mixed with the following:
-
Strong Oxidizing Agents: (e.g., nitric acid, perchloric acid, hydrogen peroxide) as this can create a fire or explosion hazard.[11]
-
Strong Acids and Bases: Mixing can generate heat and potentially violent reactions.[11][12]
-
Incompatible Chemicals: Avoid mixing with chemicals that could react to produce toxic gases or other hazardous byproducts. Always consult a chemical compatibility chart or your institution's EHS guidelines before mixing any chemical wastes.[9][13][14]
Q5: What Personal Protective Equipment (PPE) is required when handling this compound waste?
A5: When handling this compound waste, appropriate PPE is mandatory to prevent exposure.[15] This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). It is advisable to change gloves regularly, especially if contamination is suspected.[16][17]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[18]
-
Lab Coat/Gown: A flame-resistant lab coat or chemical-resistant gown to protect skin and clothing.[15]
-
Respiratory Protection: If handling large volumes of waste or in a poorly ventilated area, a respirator may be necessary. Consult your institution's EHS for guidance on respirator selection.[19]
Troubleshooting Guides
Scenario 1: Accidental Spill of this compound
Problem: A small to medium-sized spill of this compound has occurred in the laboratory.
Solution:
-
Immediate Actions:
-
Alert personnel in the immediate area and control access to the spill zone.
-
Eliminate all ignition sources (e.g., open flames, hot plates, electrical equipment).[20]
-
Ensure adequate ventilation by opening a fume hood sash or increasing air exchange. Vapors of flammable liquids can accumulate near the ground.[21]
-
-
Containment and Cleanup:
-
Don the appropriate PPE as outlined in the FAQ section.
-
For small spills, use absorbent pads or spill pillows to contain and absorb the liquid.[22][23] Avoid using inert absorbents like cat litter for flammable liquids that will be incinerated, as pads are often preferred for this disposal route.[21][22]
-
Work from the outside of the spill inwards to prevent spreading.
-
Place all contaminated absorbent materials into a heavy-duty polyethylene bag or a designated hazardous waste container.[20][21]
-
-
Decontamination and Disposal:
-
Wipe the spill area with a damp cloth or paper towel.
-
Place all cleaning materials into the hazardous waste container.
-
Seal and label the container with "Hazardous Waste," the chemical name, and the date of the spill.
-
Arrange for pickup and disposal through your institution's EHS department.
-
Scenario 2: Leaking Waste Container
Problem: The designated waste container for this compound is found to be leaking.
Solution:
-
Safety First:
-
Immediately notify your lab supervisor and EHS department.
-
Ensure the area is well-ventilated and free of ignition sources.
-
Don appropriate PPE.
-
-
Containment:
-
If safe to do so, place the leaking container into a larger, compatible secondary containment bin to catch any further leakage.
-
Use absorbent pads to clean up any liquid that has already escaped.
-
-
Transfer of Waste:
-
Carefully transfer the contents of the leaking container into a new, properly labeled, and compatible hazardous waste container.
-
Ensure the new container is securely sealed.
-
-
Disposal of Contaminated Materials:
-
The leaking container, any contaminated absorbent materials, and any PPE that cannot be safely decontaminated must be disposed of as hazardous waste.
-
Scenario 3: Decontamination of Equipment
Problem: Laboratory equipment (e.g., glassware, stir bars) is contaminated with this compound.
Solution:
-
Initial Cleaning:
-
Under a fume hood, rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the this compound. Collect this solvent rinse as hazardous waste.
-
-
Washing:
-
Drying and Storage:
-
Allow the equipment to air dry completely in a well-ventilated area before reuse or storage.[24]
-
-
Verification (for sensitive applications):
-
For highly sensitive experiments, a final rinse with a high-purity solvent may be necessary to ensure no residue remains. This rinse should also be collected as hazardous waste.
-
Experimental Protocols
Protocol for Segregation and Collection of this compound Waste
-
Container Selection: Obtain a clearly labeled, compatible hazardous waste container (HDPE or plastic-lined steel) from your institution's EHS department.
-
Labeling: Ensure the container is pre-labeled or immediately label it with "Hazardous Waste," "this compound," and the appropriate hazard pictograms.
-
Location: Place the waste container in a designated satellite accumulation area, away from ignition sources and incompatible chemicals.[25]
-
Waste Addition: When adding waste to the container, do so in a well-ventilated area (preferably in a fume hood).
-
Closure: Keep the container securely closed at all times except when adding waste.
-
Fill Level: Do not overfill the container. A general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
Pickup: Once the container is full, arrange for its collection by your institution's EHS department.
Visualizations
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision tree for responding to a this compound spill.
References
-
City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Containers. Retrieved from [Link]
- Google Patents. (n.d.). US5545336A - Method of neutralizing aldehyde-containing waste waters and the like.
-
R&D Laboratories. (2024, December 31). Understanding Biological Decontamination: Best Practices for Lab Equipment and Spaces. Retrieved from [Link]
-
Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, October 3). Operating Procedure. Retrieved from [Link]
-
EnviroServe. (n.d.). How to Select the Right Hazardous Waste Container. Retrieved from [Link]
-
Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species. Retrieved from [Link]
-
NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Safety & Risk Services. (n.d.). Flammable Liquid Spill Clean Up. Retrieved from [Link]
-
Justrite. (n.d.). Hazardous Waste Containers. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
University of Kentucky. (n.d.). Disinfection & Decontamination. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
New Pig. (n.d.). How to Choose a Hazardous Waste Container. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
University of Wisconsin–Milwaukee. (n.d.). Specific Chemical Handling and Storage. Retrieved from [Link]
-
IUPAC. (n.d.). ENERGY WASTAGE PROCESSES IN KETONE PHOTOCHEMISTRY. Retrieved from [Link]
-
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2024, December 16). Decontamination of Laboratory Equipment. Retrieved from [Link]
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Industrial Products. (n.d.). Liquid Disposal Cans | Chemical & Flammable Waste Containers. Retrieved from [Link]
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MDPI. (n.d.). Intensification of a Neutralization Process for Waste Generated from Ion Exchange Regeneration for Expansion of a Chemical Manufacturing Facility. Retrieved from [Link]
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The University of Texas at Austin. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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Shared Page. (n.d.). Chemical Compatibility for Waste Accumulation. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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St. Olaf College. (n.d.). HW – STOP!! Can You Mix Your Wastes? – Laboratory Safety. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Solvency Power of 1-Methoxybutan-2-one Against Other Ketones for Research and Pharmaceutical Applications
In the landscape of chemical solvents, the pursuit of efficacy, safety, and environmental responsibility is paramount. This guide offers an in-depth technical comparison of the solvency power of 1-Methoxybutan-2-one against established ketones: acetone, methyl ethyl ketone (MEK), and cyclopentanone. Directed at researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis grounded in theoretical principles and supported by experimental data to inform solvent selection in critical applications.
Introduction to Solvent Characterization: The Power of Hansen Solubility Parameters
The adage "like dissolves like" is qualitatively useful, but for scientific and industrial applications, a quantitative approach is essential. Hansen Solubility Parameters (HSP) provide a robust framework for predicting the solubility of a solute in a solvent. This model deconstructs the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Each solvent and solute can be represented as a point in a three-dimensional "Hansen space." The distance (Ra) between a solute and a solvent in this space is a measure of their affinity. A smaller Ra indicates a higher likelihood of dissolution. The Ra is calculated using the following equation:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
This guide will leverage HSP to theoretically compare the solvency of this compound with other ketones and then correlate these predictions with experimental observations.
The Contenders: A Physicochemical Overview
This comparison focuses on this compound and three widely used ketones. Below is a summary of their key physical and chemical properties.
| Property | This compound | Acetone | Methyl Ethyl Ketone (MEK) | Cyclopentanone |
| Molecular Formula | C₅H₁₀O₂[1] | C₃H₆O | C₄H₈O | C₅H₈O |
| Molecular Weight ( g/mol ) | 102.13[1] | 58.08 | 72.11 | 84.12 |
| Boiling Point (°C) | ~130-140 (estimated) | 56 | 80 | 131 |
| Flash Point (°C) | ~38 (estimated) | -20 | -9 | 30 |
| Vapor Pressure (kPa at 20°C) | ~0.7 (estimated) | 24.7 | 10.5 | 1.5[2] |
Theoretical Solvency Power: A Hansen Solubility Parameter Comparison
To provide a predictive framework for solvency, the Hansen Solubility Parameters for each ketone are presented below. The HSPs for this compound have been estimated using the Van Krevelen and Hoftyzer group contribution method, a widely accepted predictive technique.[1][3][4]
| Hansen Parameter (MPa½) | This compound (Estimated) | Acetone | Methyl Ethyl Ketone (MEK) | Cyclopentanone |
| δD (Dispersion) | 15.7 | 15.5 | 16.0 | 17.9 |
| δP (Polar) | 8.5 | 10.4 | 9.0 | 11.9 |
| δH (Hydrogen Bonding) | 6.2 | 7.0 | 5.1 | 5.2 |
| Total (δt) | 18.8 | 20.4 | 19.3 | 22.0 |
Analysis of HSP Data:
-
This compound exhibits a balanced solvency profile with moderate dispersion, polar, and hydrogen bonding contributions. Its overall HSP (δt) is comparable to MEK.
-
Acetone has a high polar component (δP) and a significant hydrogen bonding component (δH), making it a strong solvent for polar and hydrogen-bonding solutes.
-
Methyl Ethyl Ketone (MEK) presents a solvency profile between acetone and this compound, with a slightly lower polarity than acetone.
-
Cyclopentanone possesses the highest dispersion and polar components among the compared ketones, suggesting strong solvency for a broad range of materials.
The following diagram illustrates the workflow for estimating Hansen Solubility Parameters using the group contribution method.
Caption: Workflow for Estimating Hansen Solubility Parameters.
Experimental Solvency Performance: A Comparative Study
To validate the theoretical predictions, this section presents a comparative analysis of the solvency of these ketones for key classes of materials relevant to research and pharmaceutical development.
Polymer Solubility
Ketones are widely used as solvents for various polymers. The following table provides a qualitative and quantitative comparison of their ability to dissolve common resins.
| Polymer | This compound | Acetone | Methyl Ethyl Ketone (MEK) | Cyclopentanone |
| Polymethyl Methacrylate (PMMA) | Good (Predicted) | Soluble (~10-20 g/100g )[5] | Soluble | Soluble[6] |
| Epoxy Resin (Bisphenol A diglycidyl ether based) | Good (Predicted) | Soluble | Soluble | Soluble |
| Polyurethane (MDI-based prepolymer) | Good (Predicted) | Soluble (uncured)[7] | Soluble (uncured) | Soluble (uncured) |
Experimental Protocol for Determining Polymer Solubility (Gravimetric Method):
-
Preparation: Accurately weigh a known amount of the polymer (e.g., 1 gram) and place it in a vial.
-
Solvent Addition: Add a measured volume of the ketone solvent (e.g., 10 mL) to the vial.
-
Dissolution: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: Visually inspect the solution for any undissolved polymer.
-
Quantification (if undissolved polymer is present): Filter the solution through a pre-weighed filter paper.
-
Drying: Dry the filter paper with the undissolved polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Calculation: The amount of dissolved polymer is calculated by subtracting the weight of the undissolved polymer from the initial weight. The solubility can then be expressed in grams of polymer per 100 grams of solvent.
Caption: Experimental Workflow for Polymer Solubility Determination.
Active Pharmaceutical Ingredient (API) Solubility
The solubility of APIs is a critical factor in drug formulation and development. This section compares the solvency of the selected ketones for two common APIs: Ibuprofen and Naproxen.
| API | This compound (Predicted) | Acetone | Methyl Ethyl Ketone (MEK) | Cyclopentanone |
| Ibuprofen | High | High (Soluble)[7][8][9] | High (Predicted) | High (Predicted) |
| Naproxen | High | Soluble | Soluble | High (Predicted) |
Note: Quantitative solubility data for APIs in this compound, MEK, and cyclopentanone is limited in publicly available literature. The predictions are based on the similarity of HSP values.
Experimental Protocol for Determining API Solubility (Isothermal Shake-Flask Method):
-
Supersaturation: Add an excess amount of the API to a known volume of the ketone solvent in a sealed flask.
-
Equilibration: Agitate the flask in a constant temperature water bath for a sufficient time (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant (saturated solution).
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the analytical range.
-
Analysis: Determine the concentration of the API in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration of the API in the saturated solution, which represents its solubility.
Safety and Environmental Profile
A comprehensive solvent selection process must consider the safety and environmental impact of the candidates.
| Parameter | This compound | Acetone | Methyl Ethyl Ketone (MEK) | Cyclopentanone |
| Flash Point (°C) | ~38 (estimated) | -20 | -9 | 30 |
| Toxicity (Oral LD50, rat) | Data not readily available | 5800 mg/kg | 2737 mg/kg | >2000 mg/kg |
| Biodegradability | Expected to be readily biodegradable | Readily biodegradable | Readily biodegradable | Readily biodegradable |
| Hazard Statements (GHS) | Flammable liquid and vapor.[1] | Highly flammable liquid and vapor. Causes serious eye irritation. | Highly flammable liquid and vapor. Causes serious eye irritation. | Flammable liquid and vapor. Causes skin irritation. |
Experimental Protocols for Safety and Environmental Assessment:
-
Flash Point: Determined using standard methods such as ASTM D92 (Cleveland Open Cup) or ASTM D6226 (Setaflash Closed-Cup).[10]
-
Acute Toxicity: Assessed following OECD Test Guidelines, such as OECD 402 (Acute Dermal Toxicity).[11][12][13]
-
Biodegradability: Evaluated using methods outlined in OECD Test Guideline 301 (Ready Biodegradability).[14][15]
-
Fish Acute Toxicity: Determined according to OECD Test Guideline 203.[6][16][17]
The following diagram illustrates the logical relationship in assessing the overall suitability of a solvent.
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Literature review comparing synthesis routes for 1-Methoxybutan-2-one
CAS: 50741-70-3 | Formula: C₅H₁₀O₂ | MW: 102.13 g/mol Synonyms: 1-Methoxy-2-butanone, Methoxymethyl ethyl ketone[1][2]
Executive Summary
This guide evaluates three distinct synthetic pathways for 1-Methoxybutan-2-one , a structural analog of methoxyacetone used as a building block in heterocycle synthesis and pharmaceutical intermediate production.
Our analysis identifies Oxidation of 1-Methoxy-2-butanol (Method A) as the superior route for both laboratory scale-up and industrial application due to its high atom economy, regioselectivity, and avoidance of unstable intermediates. While Grignard Addition to Nitriles (Method B) offers a viable convergent alternative, it suffers from lower atom economy and higher moisture sensitivity. Nucleophilic Substitution (Method C) is critically analyzed as a "route to avoid" due to competing elimination reactions.
Comparative Analysis of Synthesis Routes
| Feature | Method A: Alcohol Oxidation | Method B: Grignard Addition | Method C: Alkylation (Haloketone) |
| Precursors | 1-Methoxy-2-butanol | Methoxyacetonitrile + EtMgBr | 1-Bromo-2-butanone + NaOMe |
| Reaction Type | Oxidation (Swern/TEMPO) | Nucleophilic Addition / Hydrolysis | Nucleophilic Substitution ( |
| Typical Yield | 85 - 92% | 60 - 75% | < 30% (Major Side Products) |
| Scalability | High (TEMPO/Bleach preferred) | Moderate (Exothermic) | Low |
| Safety Profile | Moderate (DMSO/Oxalyl Chloride fumes) | High Risk (Pyrophoric reagents) | High Risk (Lachrymatory precursor) |
| Key Advantage | High purity, no regio-isomers | Convergent assembly | Theoretical simplicity |
| Critical Flaw | Cryogenic conditions (Swern) | Over-addition side reactions | Dominant E2 Elimination |
Method A: Oxidation of 1-Methoxy-2-butanol (Recommended)
Mechanism: Selective oxidation of the secondary alcohol to the corresponding ketone. Rationale: This route utilizes the commercially available (or easily synthesized via ring-opening of 1,2-epoxybutane) precursor 1-methoxy-2-butanol. The secondary alcohol is chemically robust, allowing for purification prior to the final oxidation step.
Protocol: Swern Oxidation (Laboratory Scale)
Note: For kilogram-scale manufacturing, a TEMPO/NaOCl (bleach) oxidation is preferred to avoid the generation of dimethyl sulfide and carbon monoxide.
Reagents:
-
Oxalyl chloride (
): 1.1 equiv -
Dimethyl sulfoxide (DMSO): 2.2 equiv
-
1-Methoxy-2-butanol: 1.0 equiv
-
Triethylamine (
): 5.0 equiv -
Dichloromethane (DCM): Solvent (anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under nitrogen, dissolve oxalyl chloride (1.1 equiv) in anhydrous DCM. Cool to -78°C using a dry ice/acetone bath.
-
DMSO Addition: Add DMSO (2.2 equiv) dropwise over 15 minutes. Critical: Control exotherm to keep internal temp < -60°C. Stir for 15 minutes to form the active chlorodimethylsulfonium salt.
-
Substrate Addition: Add a solution of 1-methoxy-2-butanol (1.0 equiv) in DCM dropwise. The mixture will become cloudy. Stir at -78°C for 45 minutes.
-
Elimination: Add triethylamine (5.0 equiv) dropwise. The reaction will turn into a thick white suspension.
-
Warming: Remove the cooling bath and allow the reaction to warm to 0°C over 30 minutes.
-
Quench & Workup: Quench with saturated
solution. Extract with DCM ( ). Wash combined organics with 1M HCl (to remove excess amine), water, and brine. Dry over and concentrate. -
Purification: Distillation at reduced pressure (bp ~130°C at atm, adjust for vacuum).
Method B: Grignard Addition to Nitriles
Mechanism: Nucleophilic attack of ethylmagnesium bromide on the nitrile carbon of methoxyacetonitrile, forming a magnesium imine salt, which hydrolyzes to the ketone.[3]
Rationale: Useful when the alcohol precursor is unavailable. It builds the carbon skeleton from two smaller fragments.
Step-by-Step Methodology:
-
Reagent Prep: Charge a flask with methoxyacetonitrile (1.0 equiv) in anhydrous THF under Argon. Cool to 0°C.
-
Grignard Addition: Slowly add Ethylmagnesium bromide (1.1 equiv, 3.0 M in ether) via cannula. Observation: The solution may turn yellow/brown.
-
Reflux: Allow to warm to room temperature, then reflux for 2-4 hours to drive the formation of the imine salt (
). -
Acid Hydrolysis: Cool to 0°C. Pour the mixture into ice-cold 3M
. Caution: Vigorous evolution of gas and heat. Stir for 1 hour to hydrolyze the imine to the ketone. -
Extraction: Extract with diethyl ether. The product is in the organic layer.[4]
Method C: The "Haloketone" Route (Why it Fails)
Hypothesis: Reacting 1-bromo-2-butanone with Sodium Methoxide (
Experimental Reality:
This route is not recommended . Primary
-
Elimination (E2):
is a strong base.[5] It abstracts the proton at the C3 position (or even C1), leading to enolate formation or elimination to vinyl ketones, which polymerize.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Favorskii Rearrangement:
-haloketones can form cyclopropanones or rearrange to esters under alkoxide conditions. -
Safety: 1-Bromo-2-butanone is a potent lachrymator (tear gas agent).
Visualizations[5][7][8][9][10]
Figure 1: Reaction Pathway Comparison
Caption: Comparison of oxidative, organometallic, and alkylation routes. Note the divergence of Method C into waste products.
Figure 2: Recommended Swern Oxidation Workflow
Caption: Step-by-step workflow for the Swern oxidation of 1-methoxy-2-butanol.
References
-
LookChem. this compound Product Information & CAS 50741-70-3 Verification. Retrieved from
-
National Institute of Standards and Technology (NIST). 1-Methoxy-2-butanone Properties and Mass Spectra. Retrieved from [6]
-
Organic Chemistry Portal. Swern Oxidation: Mechanism and Protocols. Retrieved from
-
BenchChem. Ethylmagnesium Bromide Reaction Protocols and Safety. Retrieved from
-
PubChem. Compound Summary for this compound (CID 10080345). Retrieved from
Sources
- 1. This compound | 50741-70-3 [chemicalbook.com]
- 2. This compound 97% | CAS: 50741-70-3 | AChemBlock [achemblock.com]
- 3. Write the chemical equation for the reaction between ethyl magnesium brom.. [askfilo.com]
- 4. brainly.com [brainly.com]
- 5. youtube.com [youtube.com]
- 6. 1-Methoxy-2-butanone [webbook.nist.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
